molecular formula C12H10ClNO4 B12917066 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid CAS No. 130798-49-1

3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid

Cat. No.: B12917066
CAS No.: 130798-49-1
M. Wt: 267.66 g/mol
InChI Key: SSLBZYLQLVRPAQ-UHFFFAOYSA-N
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Description

3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring substituted with a carboxyethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: Starting with a suitable precursor, such as an aniline derivative, the indole ring is formed through a Fischer indole synthesis.

    Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Carboxyethyl(phenyl)phosphinic acid: Similar in structure but with a phosphinic acid group.

    1-(2-Carboxyethyl)-1H-imidazole 3-oxide: Contains an imidazole ring instead of an indole ring.

    3-Bromopropionic acid: Similar carboxyethyl group but with a bromine atom instead of chlorine.

Uniqueness

3-(2-Carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

130798-49-1

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-(2-carboxyethyl)-4-chloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c13-7-2-1-3-8-10(7)6(4-5-9(15)16)11(14-8)12(17)18/h1-3,14H,4-5H2,(H,15,16)(H,17,18)

InChI Key

SSLBZYLQLVRPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(N2)C(=O)O)CCC(=O)O

Origin of Product

United States

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